molecular formula C10H5BrFNO2S B14856406 2-(3-Bromo-5-fluoro-phenyl)-thiazole-5-carboxylic acid

2-(3-Bromo-5-fluoro-phenyl)-thiazole-5-carboxylic acid

Cat. No.: B14856406
M. Wt: 302.12 g/mol
InChI Key: FVOSVAGGBNOPCI-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluoro-phenyl)-thiazole-5-carboxylic acid is a chemical compound characterized by the presence of a thiazole ring substituted with a bromo and fluoro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-5-fluoro-phenyl)-thiazole-5-carboxylic acid typically involves the reaction of 3-bromo-5-fluorobenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with a thiazole derivative under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-5-fluoro-phenyl)-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazole ring can be subjected to oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can modify the functional groups on the thiazole ring.

Scientific Research Applications

2-(3-Bromo-5-fluoro-phenyl)-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Bromo-5-fluoro-phenyl)-thiazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The bromo and fluoro groups can enhance binding affinity to certain proteins or enzymes, influencing their activity. The thiazole ring can participate in various biochemical pathways, modulating cellular processes.

Comparison with Similar Compounds

  • 3-Bromo-5-fluorobenzeneboronic acid
  • 3-Bromo-5-fluorobenzoyl chloride

Comparison: Compared to these similar compounds, 2-(3-Bromo-5-fluoro-phenyl)-thiazole-5-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H5BrFNO2S

Molecular Weight

302.12 g/mol

IUPAC Name

2-(3-bromo-5-fluorophenyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C10H5BrFNO2S/c11-6-1-5(2-7(12)3-6)9-13-4-8(16-9)10(14)15/h1-4H,(H,14,15)

InChI Key

FVOSVAGGBNOPCI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C2=NC=C(S2)C(=O)O

Origin of Product

United States

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